3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid
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Overview
Description
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid is a complex organic compound featuring a unique dioxathioloazocine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid typically involves a multi-step process. One common method includes the cycloaddition reaction of hydrazonoyl halides with alkyl carbothioates, followed by condensation reactions . The reaction conditions often require the presence of triethylamine as a base and are carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is investigated for its use in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,3-Thiazoles: Used in drugs for treating allergies, hypertension, and bacterial infections.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Exhibiting antitumor, antimalarial, and antimicrobial activities.
Uniqueness
3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxid stands out due to its unique dioxathioloazocine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1315552-02-3 |
---|---|
Molecular Formula |
C₁₅H₁₇NO₅S |
Molecular Weight |
323.36 |
Origin of Product |
United States |
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